molecular formula C19H22Cl2N2O3 B11055522 2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide

Cat. No.: B11055522
M. Wt: 397.3 g/mol
InChI Key: SVQAWRAYEQKUDO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichloro, diethoxyphenyl, and pyridine carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyridine with 3,4-diethoxyphenyl ethylamine under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H22Cl2N2O3

Molecular Weight

397.3 g/mol

IUPAC Name

2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H22Cl2N2O3/c1-4-25-14-7-6-13(11-15(14)26-5-2)8-9-22-19(24)17-12(3)10-16(20)23-18(17)21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,22,24)

InChI Key

SVQAWRAYEQKUDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C(C=C2C)Cl)Cl)OCC

Origin of Product

United States

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